2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, a pyrrolidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions using suitable pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(1-pyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the methyl group on the pyrrolidine ring.
4-(1-Methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the methyl group on the thiazole ring.
Uniqueness
2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the methyl group on the pyrrolidine ring and the thiazole ring. This dual substitution can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-6-11-8(9(15-6)10(13)14)7-3-4-12(2)5-7/h7H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
WTSBLRCFJWCLTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2CCN(C2)C |
Origin of Product |
United States |
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